molecular formula C12H19NO5 B492332 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 251924-83-1

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B492332
CAS No.: 251924-83-1
M. Wt: 257.28g/mol
InChI Key: YWWWGFSJHCFVOW-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and ethyl groups, as well as two carboxylate groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves organic synthesis reactions. One common method is to introduce tert-butyl, ethyl, and carboxylate groups step-by-step onto a suitable substrate. The reaction conditions often require specific reagents and catalysts to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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